methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate often involves multi-step reactions starting with the formation of the pyrido[3,2-d]pyrimidine intermediate. This is followed by benzylation and subsequent attachment of the furan-2-carboxylate moiety. Key steps include:
Pyrido[3,2-d]pyrimidine formation: Typically achieved through cyclocondensation reactions.
Benzylation: Introduction of the benzyl group using appropriate benzyl halides.
Final attachment: Coupling with furan-2-carboxylate using esterification processes.
Industrial Production Methods: : Scaling up involves optimizing these steps for higher yields and purity, often leveraging catalysts and solvent systems that are conducive to large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the pyrido[3,2-d]pyrimidine ring or the furan ring.
Reduction: Selective reduction of carbonyl groups in the structure.
Substitution: Nucleophilic substitution reactions can modify the benzyl or furan moieties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products: : Products vary depending on the reaction type, with typical outcomes including various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: : Used as a precursor for the synthesis of complex organic molecules due to its reactive functional groups.
Medicine: : Investigated for its potential pharmacological properties, particularly in designing inhibitors for specific enzymes or receptors.
Industry: : Utilized in the development of new materials, such as polymers with unique properties.
Mechanism of Action
Mechanism: : The compound's activity is often mediated by its ability to interact with nucleophilic sites in biological macromolecules, facilitating the inhibition or modification of enzyme activity.
Molecular Targets and Pathways: : Known to target specific enzymes or receptors, potentially disrupting normal cellular processes or signaling pathways. Detailed studies are often required to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds include:
Compounds with the same pyrido[3,2-d]pyrimidine core but different substituents.
Analogues with variations in the furan moiety or the carboxylate group.
Benzyl-substituted pyrimidines.
This compound's unique structure and diverse reactivity make it a valuable subject for further exploration in various scientific fields.
Properties
IUPAC Name |
methyl 5-[(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-20(26)17-10-9-15(29-17)13-23-16-8-5-11-22-18(16)19(25)24(21(23)27)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIPSEIKJYATBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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